

# Detecting the MAP17-NUMB Interaction: An Application of Proximity Ligation Assay

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: MAP17

Cat. No.: B15597279

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## Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

### Introduction:

The interaction between Membrane-Associated Protein 17 (**MAP17**) and NUMB, an endocytic adaptor protein, is a critical event in the regulation of the Notch signaling pathway.<sup>[1]</sup> **MAP17**, a small cargo protein often overexpressed in various cancers, can sequester NUMB, leading to the activation of Notch signaling.<sup>[1]</sup> This activation promotes an increase in cancer stem cell populations and is correlated with tumor progression.<sup>[1][2][3]</sup> The Proximity Ligation Assay (PLA) is a highly sensitive and specific method for the in situ detection of protein-protein interactions.<sup>[4][5]</sup> This technique allows for the visualization and quantification of individual interaction events, making it an ideal tool to study the **MAP17**-NUMB association within the cellular context.

This document provides a detailed protocol for the detection and quantification of the **MAP17**-NUMB interaction using the Duolink® Proximity Ligation Assay.

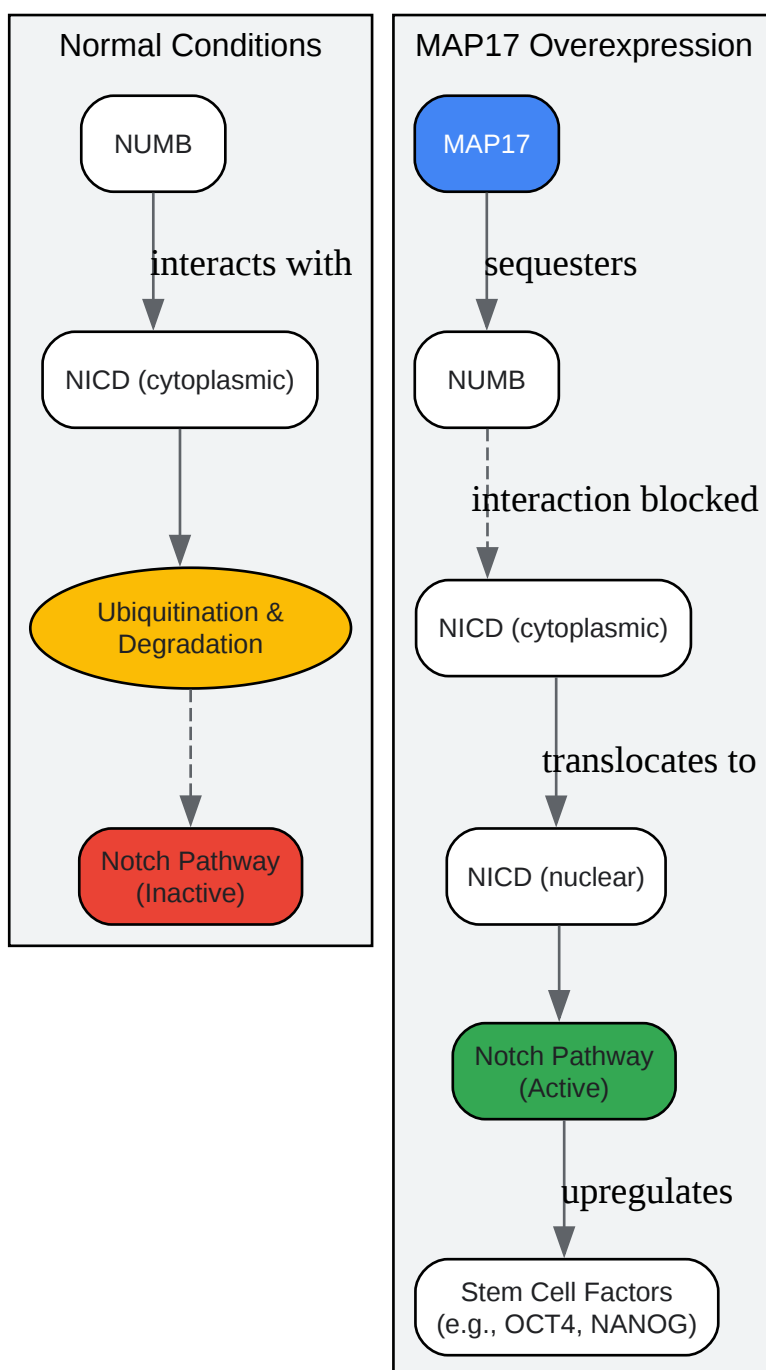
## Data Presentation

The following table summarizes quantitative data from a study detecting the interaction between **MAP17** and NUMB using a Proximity Ligation Assay in HeLa and T47D cell lines. The

data represents the average number of PLA signals per cell, indicating the extent of the protein-protein interaction under different experimental conditions.

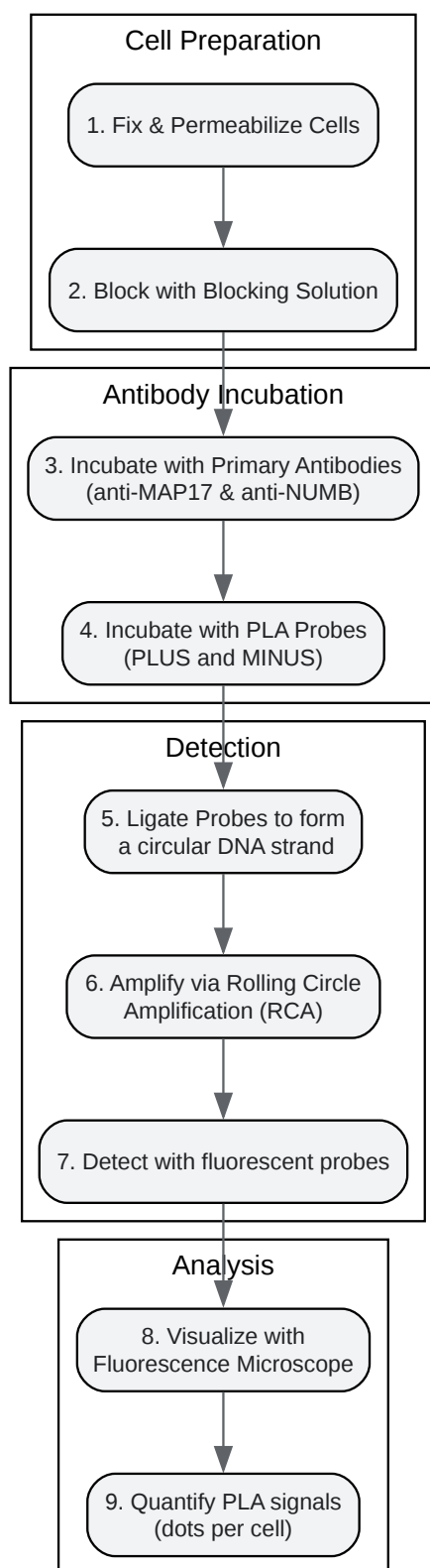
Cell Line	Experimental Condition	Average PLA Signals per Cell	Statistical Significance (vs. Empty Vector)	Reference
HeLa	Empty Vector (Control)	~5	-	<a href="#">[6]</a>
HeLa	MAP17 Overexpression	~25	$p < 0.01$	<a href="#">[6]</a>
HeLa	Truncated MAP17 Overexpression	~5	Not Significant	<a href="#">[6]</a>
T47D	Empty Vector (Control)	~8	-	<a href="#">[6]</a>
T47D	MAP17 Overexpression	~30	$p < 0.001$	<a href="#">[6]</a>
T47D	Truncated MAP17 Overexpression	~8	Not Significant	<a href="#">[6]</a>

## Signaling Pathway and Experimental Workflow Diagrams



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Caption: **MAP17**-NUMB interaction and its effect on the Notch signaling pathway.



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Caption: Experimental workflow for the Proximity Ligation Assay (PLA).

## Experimental Protocols

This protocol is adapted from standard Duolink® PLA protocols and the specific methods used in the study of the **MAP17**-NUMB interaction.

### Materials and Reagents:

- Cells: HeLa or T47D cells cultured on sterile glass coverslips.
- Primary Antibodies:
  - Rabbit anti-**MAP17** antibody (Use a concentration optimized for immunofluorescence, typically 1-10 µg/mL).
  - Goat anti-NUMB antibody (e.g., Abcam, Cat# ab4147, used at a 1:100-1:500 dilution).
  - Note: Primary antibodies must be raised in different species.
- Proximity Ligation Assay Kit: Duolink® In Situ PLA® Probe Anti-Rabbit PLUS and Anti-Goat MINUS, and Duolink® In Situ Detection Reagents (e.g., Red) (Sigma-Aldrich/MilliporeSigma).
- Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.
- Permeabilization Solution: 0.5% Triton X-100 in PBS.
- Wash Buffers: Duolink® Wash Buffers A and B.
- Mounting Medium: Duolink® In Situ Mounting Medium with DAPI.
- Equipment:
  - Humidity chamber
  - 37°C incubator
  - Fluorescence microscope with appropriate filters

### Protocol:

- Cell Culture and Preparation: a. Seed HeLa or T47D cells on sterile glass coverslips in a 24-well plate and culture to 50-70% confluency. b. Wash the cells twice with ice-cold PBS. c. Fix the cells with 4% PFA for 20 minutes at room temperature. d. Wash twice with PBS. e. Permeabilize the cells with 0.5% Triton X-100 in PBS for 5 minutes at room temperature.<sup>[7]</sup> f. Wash twice with PBS.
- Blocking: a. Add Duolink® Blocking Solution to each coverslip, ensuring the cells are fully covered. b. Incubate in a humidity chamber for 60 minutes at 37°C.<sup>[1]</sup>
- Primary Antibody Incubation: a. Dilute the primary antibodies (anti-**MAP17** and anti-NUMB) in the Duolink® Antibody Diluent to their optimal concentrations. b. Tap off the blocking solution from the coverslips. c. Add the primary antibody solution to the cells. d. Incubate in a humidity chamber overnight at 4°C.
- PLA Probe Incubation: a. Wash the coverslips twice for 5 minutes each in 1x Wash Buffer A with gentle agitation. b. Dilute the PLA probes (Anti-Rabbit PLUS and Anti-Goat MINUS) 1:5 in the Antibody Diluent. c. Add the PLA probe solution to the coverslips. d. Incubate in a humidity chamber for 1 hour at 37°C.
- Ligation: a. Wash the coverslips twice for 5 minutes each in 1x Wash Buffer A. b. Prepare the Ligation mix by diluting the Ligation Buffer 1:5 with high-purity water and then adding the Ligase to a 1:40 dilution. c. Add the Ligation mix to the coverslips. d. Incubate in a humidity chamber for 30 minutes at 37°C.
- Amplification: a. Wash the coverslips twice for 2 minutes each in 1x Wash Buffer A. b. Prepare the Amplification mix by diluting the Amplification buffer 1:5 with high-purity water and then adding the Polymerase to a 1:80 dilution. c. Add the Amplification mix to the coverslips. d. Incubate in a humidity chamber for 100 minutes at 37°C. Protect from light.
- Final Washes and Mounting: a. Wash the coverslips twice for 10 minutes each in 1x Wash Buffer B. b. Wash once for 1 minute in 0.01x Wash Buffer B. c. Mount the coverslips onto glass slides using a minimal amount of Duolink® In Situ Mounting Medium with DAPI.

#### Data Acquisition and Analysis:

- Image Acquisition:

- Visualize the slides using a fluorescence microscope.
- Capture images using filters for DAPI (blue, for nuclei) and the chosen fluorophore for the PLA signal (e.g., red).
- Acquire multiple images from different fields for each experimental condition.
- Image Analysis and Quantification:
  - Use image analysis software (e.g., ImageJ/Fiji) to count the number of PLA signals (dots) per cell.
  - The number of nuclei (DAPI stain) can be used to determine the cell count in each field.
  - Calculate the average number of PLA signals per cell for each condition.
  - Perform statistical analysis (e.g., t-test) to determine the significance of any observed differences between experimental groups.

#### Controls:

- Negative Control (Antibody Diluent): Omit primary antibodies to control for non-specific binding of PLA probes.
- Single Primary Antibody Control: Use only one of the primary antibodies (e.g., only anti-**MAP17**) to ensure that the signal is dependent on the presence of both target proteins.
- Biological Negative Control: Use cells known not to express one or both of the target proteins, or a condition where the interaction is not expected (e.g., the truncated **MAP17** which lacks the NUMB binding domain).[6]

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Email: [info@benchchem.com](mailto:info@benchchem.com)